molecular formula C7H11O9P B1218570 2-Phosphonobutane-1,2,4-tricarboxylic acid CAS No. 37971-36-1

2-Phosphonobutane-1,2,4-tricarboxylic acid

Cat. No.: B1218570
CAS No.: 37971-36-1
M. Wt: 270.13 g/mol
InChI Key: SZHQPBJEOCHCKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Phosphonobutane-1,2,4-tricarboxylic acid are various metal ions, including calcium, magnesium, zinc, aluminum, and iron . The compound’s unique structure, which combines phosphonic acid and carboxyl groups, allows it to effectively disperse and complex these metal ions .

Mode of Action

this compound acts primarily as a complexing agent . It prevents salt precipitation and acts as a bleach stabilizer . The compound achieves scale inhibition by adsorbing onto specific crystallographic planes of a growing crystal nucleus after a nucleation event . This adsorption prevents further crystal growth and agglomeration into larger aggregates .

Biochemical Pathways

The compound’s interaction with metal ions affects the biochemical pathways related to scale formation and precipitation . By complexing with metal ions, this compound disrupts the normal processes that lead to scale formation, thereby acting as an effective antiscalant .

Result of Action

The primary result of this compound’s action is the prevention of scale formation and precipitation . By complexing with metal ions, the compound prevents these ions from contributing to scale formation, thereby helping to maintain the efficiency and longevity of various industrial systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, untreated wastewater or cooling water containing the compound may pose a potential danger to aquatic life prior to degrading . Therefore, appropriate environmental controls and treatment strategies are necessary to mitigate these risks .

Biochemical Analysis

Biochemical Properties

2-Phosphonobutane-1,2,4-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with enzymes, proteins, and other biomolecules by forming stable complexes with metal ions such as calcium, magnesium, zinc, aluminum, and iron . These interactions prevent the precipitation of metal salts, thereby inhibiting scale formation and corrosion in industrial systems . The compound’s strong chelating properties are attributed to its multiple carboxyl and phosphonic acid groups, which provide multiple binding sites for metal ions .

Cellular Effects

This compound influences various cellular processes by modulating metal ion availability. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of essential metal ions within cells . For example, by chelating calcium ions, it can impact calcium-dependent signaling pathways and enzyme activities . Additionally, its ability to bind to iron ions can influence iron homeostasis and related metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions through its phosphonic acid and carboxyl groups . These binding interactions inhibit the crystallization and aggregation of metal salts, thereby preventing scale formation . The compound can also inhibit or activate enzymes by chelating metal cofactors required for enzymatic activity . Furthermore, it can modulate gene expression by affecting the availability of metal ions that serve as cofactors for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under various pH conditions, but its effectiveness as a chelating agent may decrease over time due to potential degradation . Long-term studies have shown that it can have sustained effects on cellular function, particularly in maintaining metal ion homeostasis and preventing scale formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, it can cause toxicity, particularly due to its strong chelating properties, which can lead to the depletion of essential metal ions in the body . Threshold effects have been observed, with higher doses resulting in more pronounced biological effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion homeostasis and detoxification . It interacts with enzymes and cofactors that regulate metal ion concentrations, thereby influencing metabolic flux and metabolite levels . The compound’s ability to chelate metal ions can affect various biochemical pathways, including those involved in energy production, oxidative stress response, and cellular signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transport mechanisms and can accumulate in certain tissues where it exerts its chelating effects . The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with metal ions and other biomolecules . It can be found in the cytoplasm, where it chelates metal ions and prevents their precipitation . Additionally, it may localize to specific organelles, such as mitochondria, where it can influence metal ion-dependent processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phosphonobutane-1,2,4-tricarboxylic acid can be synthesized through a multi-step process involving the reaction of phosphite with maleate ester to form an intermediate. This intermediate is then reacted with acrylate under catalytic conditions, followed by hydrolysis in an acidic medium to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of dialkyl phosphite, maleate ester, and acrylate as raw materials. The reaction is carried out under strong alkaline catalytic conditions, resulting in a high yield of the product . The process is optimized to ensure high purity and efficiency, making it suitable for large-scale production.

Properties

IUPAC Name

2-phosphonobutane-1,2,4-tricarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQPBJEOCHCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

40372-66-5 (unspecified hydrochloride salt)
Record name 2-Phosphonobutane-1,2,4-tricarboxylic acid
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DSSTOX Substance ID

DTXSID4027999
Record name 2-Phosphono-1,2,4-butanetricarboxylic acid
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Molecular Weight

270.13 g/mol
Source PubChem
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Physical Description

Liquid, Produced as a solid; Available as aqeous solution; [eChemPortal: SIDSUNEP] Dark straw-colored liquid; [MSDSonline]
Record name 1,2,4-Butanetricarboxylic acid, 2-phosphono-
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Record name 2-Phosphono-1,2,4-butanetricarboxylic acid
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CAS No.

37971-36-1
Record name 2-Phosphonobutane-1,2,4-tricarboxylic acid
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Record name 2-Phosphonobutane-1,2,4-tricarboxylic acid
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Record name 1,2,4-Butanetricarboxylic acid, 2-phosphono-
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Record name 2-Phosphono-1,2,4-butanetricarboxylic acid
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Record name 2-phosphonobutane-1,2,4-tricarboxylic acid
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Record name PHOSPHONOBUTANETRICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phosphonobutane-1,2,4-tricarboxylic acid
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Reactant of Route 6
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Customer
Q & A

A: PBTC is a highly effective scale inhibitor, particularly against calcium carbonate (CaCO3). It interacts with its target, calcite surfaces, through chemisorption. [] The phosphoric acid and carboxylic acid functional groups within PBTC bind to the calcite surface, preferentially occupying carbonate ion sites. [] This interaction disrupts crystal growth, preventing the formation of scale deposits. [, , , ]

A:

  • Spectroscopic Data:
    • FTIR: Characteristic peaks for carboxyl, phosphonyl acid groups. []
    • NMR: Studies have elucidated the structure and confirmed the synthesis pathway. []
    • Mass Spectrometry: Used to identify PBTC and its impurities. []

ANone:

  • Stability: PBTC exhibits excellent stability against oxidizing biocides like chlorine and bromine commonly used in water treatment. [] It also demonstrates high tolerance to precipitation as a calcium salt, even at high Ca2+ concentrations (1000 ppm as CaCO3). []
  • Material Compatibility: PBTC is compatible with various materials used in water systems. It is successfully incorporated into peelable polymeric coatings for heavy metal removal. [, , ]

ANone: The provided research papers do not describe catalytic properties of PBTC. It is primarily investigated for its scale and corrosion inhibition properties.

A: Molecular simulations were used to study the adsorption of PBTC on various calcite surfaces. These simulations provided insights into the binding energy of PBTC on different surfaces and its temperature dependence. []

A: While specific SAR studies are not detailed in the provided papers, the presence of both phosphoric acid and carboxylic acid groups is crucial for the scale inhibition activity of PBTC. [] These functional groups facilitate strong binding to calcite surfaces, disrupting crystal growth.

A: PBTC demonstrates excellent stability in the presence of oxidizing biocides and at high calcium ion concentrations. [] It can be effectively formulated in water-based solutions for various applications:

  • Scale and Corrosion Inhibition: Formulations often combine PBTC with other inhibitors like HEDP, ATMP, and polymers like PAA and PMA. []
  • Peelable Coatings: PBTC is incorporated into polymeric blends with PVA, bentonite clay, and sodium alginate for heavy metal and radionuclide removal. [, , ]

ANone: Several alternatives to PBTC exist for scale and corrosion inhibition:

  • Polyacrylic Acid (PAA): Offers good scale inhibition but is generally less effective than PBTC. [, , ]
  • 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP): Exhibits strong scale inhibition, sometimes surpassing PBTC. [, , ]
  • Polyaspartic Acid (PASP): Considered a "greener" alternative, but its scale inhibition performance is often lower compared to PBTC and HEDP. [, ]

ANone: Various tools and resources are essential for PBTC research:

  • Analytical Techniques: FTIR, NMR, Mass Spectrometry, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD) [, , , , , , ]

ANone: While a detailed historical account is not provided in the papers, research on PBTC as a scale inhibitor has been ongoing for several decades. Key milestones likely include:

  • Mechanism of Action Studies: Elucidation of PBTC's interaction with calcite surfaces and its impact on crystal growth. [, ]
  • Formulation Optimization: Development of effective formulations combining PBTC with other inhibitors and additives to enhance performance and stability. [, ]
  • Environmental Fate Studies: Investigations into the occurrence, transport, and fate of PBTC in water systems and its impact on the environment. [, ]

ANone: PBTC research spans several disciplines:

  • Materials Science: Development of PBTC-containing coatings for various applications, including heavy metal remediation. [, , ]
  • Environmental Science: Understanding the environmental fate and impact of PBTC and developing strategies for sustainable use and disposal. [, ]

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